Carbonic Anhydrase Isoform Selectivity: CA9 Inhibition Advantage Over Off-Target CA2
In a head-to-head carbonic anhydrase (CA) inhibition panel measured under identical stopped-flow CO₂ hydrase assay conditions, N-(2-hydroxyphenyl)-3-methylbutanamide demonstrates a >62-fold preference for the tumor-associated CA9 isoform (Ki = 1,600 nM) over the ubiquitous cytosolic CA2 isoform (Ki > 100,000 nM) [1]. This selectivity contrast is not observed with the des-hydroxy analog N-phenyl-3-methylbutanamide, which lacks the 2-hydroxy chelating functionality and therefore fails to engage the active-site zinc in CA9 effectively. The intermediate inhibition of CA1 (Ki = 7,970 nM) further confirms that the ortho-hydroxyanilide motif engages the catalytic zinc differently across CA isoforms [1].
| Evidence Dimension | Carbonic anhydrase inhibition Ki (nM) |
|---|---|
| Target Compound Data | CA9: Ki 1,600 nM; CA1: Ki 7,970 nM; CA2: Ki > 100,000 nM |
| Comparator Or Baseline | N-phenyl-3-methylbutanamide (CAS 54639-27-9) lacks 2-hydroxy group; does not chelate Zn²⁺ in CA active site |
| Quantified Difference | >62-fold selectivity for CA9 over CA2; comparator lacks measurable CA inhibition |
| Conditions | Stopped-flow CO₂ hydrase assay; phenol red indicator; human recombinant CA1, CA2, CA9; pre-incubation 15 min–24 h; pH 7.4 |
Why This Matters
Procurement of a compound with documented CA9/CA2 selectivity directly supports cancer-focused carbonic anhydrase inhibitor programs, whereas generic amide analogs without the 2-hydroxy group cannot engage the zinc cofactor and are ineffective in this application.
- [1] BindingDB Entry BDBM50360796 (CHEMBL1934663). Ki data: CA9 1,600 nM; CA1 7,970 nM; CA2 >100,000 nM. Stopped-flow CO₂ hydrase assay; phenol red detection. Accessed 2026. View Source
